molecular formula C21H16F2N2O4S B2643027 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide CAS No. 922090-03-7

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide

Cat. No.: B2643027
CAS No.: 922090-03-7
M. Wt: 430.43
InChI Key: WURABRQJYYUNTM-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide is a potent and selective inhibitor of the interleukin-1 receptor-associated kinase 4 (IRAK4), a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. This compound acts by targeting the kinase domain of IRAK4 and effectively suppressing its enzymatic activity . Its primary research value lies in the investigation of inflammatory and oncological processes, as aberrant IRAK4 signaling is implicated in a range of autoimmune diseases, such as rheumatoid arthritis and lupus, as well as in the survival and proliferation of certain B-cell malignancies. By potently inhibiting IRAK4, this chemical tool enables researchers to dissect the role of this kinase in the MyD88-dependent signaling cascade, which is a central driver of NF-κB-mediated pro-inflammatory cytokine production and cell survival . It is particularly valuable for studying mechanisms of resistance in oncology and for developing targeted therapeutic strategies in models of inflammation and cancer.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O4S/c1-12-3-6-19-17(9-12)25(2)21(26)15-11-14(5-7-18(15)29-19)24-30(27,28)20-8-4-13(22)10-16(20)23/h3-11,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURABRQJYYUNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer properties, neuroactive effects, and enzyme inhibition, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H18N2O4SC_{21}H_{18}N_{2}O_{4}S with a molecular weight of approximately 394.4 g/mol. Its structure features a dibenzodiazepine core fused with an oxazepine ring, characterized by the following key elements:

  • Dibenzodiazepine Framework : Associated with neuroactive properties.
  • Substituents : The presence of dimethyl and difluorobenzenesulfonamide groups enhances its chemical reactivity and biological activity.

Structural Representation

PropertyDescription
Molecular Formula C21H18N2O4SC_{21}H_{18}N_{2}O_{4}S
Molecular Weight 394.4 g/mol
IUPAC Name This compound

Anticancer Activity

Preliminary studies indicate that compounds within the dibenzo[b,f][1,4]oxazepine class may inhibit histone deacetylases (HDACs), which are crucial in cancer progression. The inhibition of HDACs can lead to altered gene expression associated with tumor suppression.

Research Findings :

  • In vitro studies have shown that derivatives of dibenzo[b,f][1,4]oxazepines can induce apoptosis in human cancer cell lines.
  • Compounds similar to N-(8,10-dimethyl-11-oxo...) have been linked to reduced cell proliferation in various cancer models.

Neuroactive Properties

The dibenzodiazepine framework suggests potential neuroactive effects. Research indicates that such compounds may influence neurotransmitter systems or exhibit anxiolytic properties.

Case Studies :

  • Animal models have demonstrated that similar compounds exhibit anxiolytic effects comparable to established anxiolytics.

Enzyme Inhibition

Studies have shown that related compounds can act as enzyme inhibitors in various metabolic pathways. This indicates potential therapeutic applications for metabolic disorders.

Comparative Analysis of Related Compounds

Compound NameStructureBiological Activity
5H-Dibenzo[b,e][1,4]oxazepinStructureLacks methoxy group; potential neuroactive effects
Methyl (8,10-dimethyl-11-oxo...)StructurePotential HDAC inhibitor; distinct pharmacological profile
N-(8-chloro-11-oxo...)StructureAntimicrobial properties; different activity due to chlorine substitution

Case Studies and Research Findings

Recent research highlights the therapeutic potential of related compounds in various disease models:

Cancer Models

In vitro studies using human cancer cell lines have shown that derivatives of dibenzo[b,f][1,4]oxazepines can induce apoptosis and inhibit cell proliferation.

Neuropharmacological Studies

Animal models have demonstrated that similar compounds exhibit anxiolytic effects comparable to established anxiolytics.

Metabolic Pathway Regulation

Research indicates that these compounds may influence metabolic pathways involved in obesity and diabetes through enzyme inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of the target compound, based on evidence from synthesis protocols, substituent variations, and biological activity reports:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reported Activity/Application Key Reference
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide Dibenzo[b,f][1,4]oxazepine 8,10-dimethyl; 2,4-difluorobenzenesulfonamide ~466.4 (estimated) Hypothesized anti-inflammatory/neurological activity
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide Dibenzo[b,f][1,4]oxazepine 8-chloro; 4-fluorobenzenesulfonamide ~469.9 (estimated) Not explicitly stated; structural analogue for receptor binding studies
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide Dibenzo[b,f][1,4]thiazepine (S instead of O) 10-ethyl; 2-(4-methoxyphenyl)acetamide; 5-oxide 407.0 (LCMS [M+H+]) D2 dopamine receptor antagonist
N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dibenzo[b,f][1,4]thiazepine (S instead of O) 10-methyl; 4-methoxyphenyl carboxamide; 5-oxide 407.0 (LCMS [M+H+]) D2 dopamine receptor antagonist
BT2 (10-ethyl-11-oxo-10,11-dihydro-dibenzo[b,f][1,4]oxazepin-2-yl)-carbamic acid ethyl ester Dibenzo[b,f][1,4]oxazepine 10-ethyl; carbamic acid ethyl ester ~367.4 (estimated) Anti-inflammatory (monocytic-endothelial adhesion suppression)
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide Dibenzo[b,f][1,4]oxazepine 10-acetyl; 4-methylbenzenesulfonamide 408.5 Structural analogue; potential metabolic stability

Key Comparative Insights

The oxazepine core in the target compound and BT2 may favor anti-inflammatory activity, as seen in BT2’s suppression of monocytic-endothelial adhesion .

Substituent Effects :

  • Fluorine vs. Chlorine : The 2,4-difluoro substitution in the target compound vs. 8-chloro/4-fluoro in ’s compound introduces distinct steric and electronic profiles. Fluorine’s electronegativity may improve target selectivity compared to chlorine’s bulkiness .
  • Methyl vs. Ethyl/Acetyl Groups : The 8,10-dimethyl groups in the target compound likely enhance metabolic stability compared to ethyl (BT2) or acetyl () substituents, which may undergo faster oxidative metabolism .

Biological Activity: Thiazepine derivatives with 5-oxide modifications (e.g., compounds from Jin et al.) show selective D2 dopamine receptor antagonism (IC50 values in nanomolar range), suggesting that analogous oxazepine derivatives could target similar pathways .

Synthetic Methodologies :

  • The target compound’s synthesis likely follows protocols similar to those in and , involving NaH-mediated alkylation in DMF and HPLC purification. Modifications would include fluorinated sulfonamide coupling and methyl group introduction .

Research Findings and Implications

  • Receptor Binding: Thiazepine derivatives with 5-oxide groups exhibit higher D2 receptor affinity than non-oxidized analogues, suggesting that oxidation state critically influences activity . The target compound’s lack of a 5-oxide group may reduce D2 affinity but could improve selectivity for other targets.
  • Anti-Inflammatory Potential: BT2’s efficacy in suppressing bone erosion and inflammation suggests that the target compound’s difluorobenzenesulfonamide group—with enhanced electronegativity—may further optimize anti-inflammatory activity .
  • Metabolic Stability : The 8,10-dimethyl groups in the target compound likely confer greater resistance to cytochrome P450-mediated metabolism compared to ethyl or acetyl substituents in analogues .

Q & A

Q. How can researchers optimize the multi-step synthesis of this dibenzooxazepine-sulfonamide hybrid to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Stepwise functionalization : Begin with the dibenzo[b,f][1,4]oxazepine core, introducing methyl groups at positions 8 and 10 via alkylation under inert conditions (e.g., N₂ atmosphere) to avoid side reactions. The oxo group at position 11 is typically introduced via oxidation using potassium permanganate or Dess-Martin periodinane .
  • Sulfonamide coupling : React the intermediate with 2,4-difluorobenzenesulfonyl chloride in anhydrous DMF or dichloromethane, using a base like pyridine to scavenge HCl and drive the reaction .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the final compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Key Parameters :

  • Temperature control (<50°C) during sulfonamide coupling to prevent decomposition.
  • Catalyst screening (e.g., DMAP for acylations) to enhance regioselectivity .

Q. What analytical techniques are critical for resolving structural ambiguities in this compound?

Methodological Answer:

  • X-ray crystallography : Resolves stereochemical uncertainties in the dibenzooxazepine core and confirms sulfonamide connectivity. Requires high-quality single crystals grown via vapor diffusion (e.g., ether into DMSO) .
  • 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, distinguishing between methoxy and methyl substituents. For example, the methyl groups at positions 8 and 10 show distinct NOE correlations with adjacent aromatic protons .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₂₃H₁₉F₂N₂O₄S) and detects isotopic patterns to confirm fluorinated benzenesulfonamide incorporation .

Advanced Research Questions

Q. How can researchers investigate the compound’s enzyme inhibition mechanism, given its sulfonamide moiety?

Methodological Answer:

  • Kinetic assays : Perform steady-state inhibition studies with target enzymes (e.g., carbonic anhydrase isoforms) using stopped-flow spectroscopy. Monitor pH-dependent activity changes to assess sulfonamide’s role in active-site zinc coordination .
  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions between the difluorophenyl group and hydrophobic enzyme pockets. Validate with mutagenesis (e.g., replacing Thr199 in carbonic anhydrase to disrupt hydrogen bonding) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate between competitive and non-competitive inhibition .

Q. What experimental strategies address contradictions in solubility data across different solvents?

Methodological Answer:

  • Solubility profiling : Use shake-flask method with UV-Vis quantification at λmax ~270 nm. Test solvents like DMSO (high solubility for biological assays), ethanol (recrystallization), and phosphate buffers (pH 7.4 for pharmacokinetic studies) .
  • Co-solvency studies : Apply the Higuchi-Connors model to evaluate solubility enhancement via cyclodextrins (e.g., β-CD) or surfactants (e.g., Tween-80) .
  • Thermodynamic analysis : Calculate Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity. Note discrepancies caused by polymorphic forms (e.g., amorphous vs. crystalline) .

Q. How can reaction intermediates be characterized during the synthesis of this compound?

Methodological Answer:

  • In-situ FTIR : Track carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) group formation during oxidation and coupling steps .
  • LC-MS monitoring : Use a Q-TOF mass spectrometer to identify transient intermediates (e.g., hydroxylamine derivatives during oxo group introduction) .
  • Isolation via quenching : For air-sensitive intermediates, employ freeze-pump-thaw cycles or rapid filtration under argon. Characterize via cryogenic NMR (−40°C in CD₂Cl₂) to stabilize reactive species .

Data-Driven Research Challenges

Q. What statistical approaches reconcile discrepancies in biological activity data across cell lines?

Methodological Answer:

  • ANOVA with post-hoc tests : Compare IC₅₀ values (e.g., in cancer vs. normal cell lines) to identify significant outliers. Use Grubbs’ test to exclude artifacts from cytotoxicity assays (e.g., MTT reduction interference) .
  • Principal Component Analysis (PCA) : Correlate structural descriptors (e.g., logP, polar surface area) with activity trends. For example, higher lipophilicity may enhance blood-brain barrier penetration in neuroprotection studies .
  • Machine learning : Train random forest models on PubChem BioAssay data to predict off-target effects (e.g., hERG channel inhibition) .

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